2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
CAS No.: 2034235-36-2
Cat. No.: VC6914395
Molecular Formula: C17H20N2O4S2
Molecular Weight: 380.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034235-36-2 |
|---|---|
| Molecular Formula | C17H20N2O4S2 |
| Molecular Weight | 380.48 |
| IUPAC Name | 2-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H20N2O4S2/c1-2-12-7-8-15(24-12)25(22,23)18-9-11(10-18)19-16(20)13-5-3-4-6-14(13)17(19)21/h3-4,7-8,11,13-14H,2,5-6,9-10H2,1H3 |
| Standard InChI Key | QEIZGPJZMJKGFQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Introduction
Related Compounds
-
5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione (PubChem CID: 2841523) has a molecular weight of 255.31 g/mol and is structurally similar to the isoindole part of the compound .
-
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine includes a sulfonyl group derived from 5-ethylthiophene and an azetidine ring, similar to the compound of interest.
Synthesis and Reaction Conditions
The synthesis of complex organic compounds like 2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common conditions include the use of solvents such as dimethylformamide or dichloromethane under inert atmospheres to minimize side reactions. Temperature control during each step is crucial to optimize yields.
Potential Applications
Compounds with similar structures, such as those containing azetidine and sulfonyl groups, are often investigated for their biological activities. These might include potential therapeutic applications due to their ability to interact with various biological targets.
Data Tables
Given the lack of specific data for 2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, we can consider related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume